S-Methyl 2-(methylsulfanyl)pentanethioate
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Overview
Description
S-Methyl 2-(methylsulfanyl)pentanethioate is an organosulfur compound with the molecular formula C6H12OS. It is known for its distinctive sulfur-containing functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2-(methylsulfanyl)pentanethioate typically involves the reaction of pentanethioic acid with methanethiol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Methyl 2-(methylsulfanyl)pentanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Methyl 2-(methylsulfanyl)pentanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-Methyl 2-(methylsulfanyl)pentanethioate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
S-Methyl pentanethioate: Shares a similar structure but lacks the methylsulfanyl group.
Methanesulfonyl chloride: Contains a sulfonyl chloride group instead of a thioester group
Uniqueness
S-Methyl 2-(methylsulfanyl)pentanethioate is unique due to its combination of a thioester and a methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other sulfur-containing compounds .
Properties
CAS No. |
115932-21-3 |
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Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-methyl 2-methylsulfanylpentanethioate |
InChI |
InChI=1S/C7H14OS2/c1-4-5-6(9-2)7(8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
RWEZPJHGBKCRGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)SC)SC |
Origin of Product |
United States |
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